molecular formula C8H14N2O2 B065055 (6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 173549-73-0

(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Cat. No. B065055
CAS RN: 173549-73-0
M. Wt: 170.21 g/mol
InChI Key: BWVXWKVXUYMBIQ-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, commonly known as EHP-101, is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. EHP-101 is a small molecule that belongs to the class of imidazolones and has a unique chemical structure that makes it attractive for further investigation.

Mechanism of Action

EHP-101 exerts its effects through several mechanisms, including the modulation of the immune response, the inhibition of pro-inflammatory cytokines, and the activation of anti-inflammatory pathways. EHP-101 also has a neuroprotective effect by reducing oxidative stress and apoptosis in neuronal cells. The exact mechanism of action of EHP-101 is still being investigated, and further research is needed to fully understand its therapeutic potential.
Biochemical and Physiological Effects:
EHP-101 has been shown to have several biochemical and physiological effects in various disease models. In animal models of multiple sclerosis, EHP-101 has been shown to reduce inflammation and demyelination, leading to improved motor function. In models of neuropathic pain, EHP-101 has been shown to reduce pain sensitivity and improve nerve function. In models of traumatic brain injury, EHP-101 has been shown to reduce inflammation and improve cognitive function.

Advantages and Limitations for Lab Experiments

EHP-101 has several advantages for use in lab experiments, including its small size, high purity, and ability to cross the blood-brain barrier. However, there are also limitations to its use, including its complex synthesis process, limited availability, and potential toxicity at high doses.

Future Directions

There are several future directions for research on EHP-101, including investigating its therapeutic potential in other disease models, optimizing its synthesis process to increase availability, and developing new formulations for improved delivery. Further research is also needed to fully understand the mechanism of action of EHP-101 and to identify any potential side effects or toxicity. Overall, EHP-101 has shown promising results in scientific research and may have significant therapeutic potential for the treatment of various neurological disorders and cancer.

Synthesis Methods

The synthesis of EHP-101 involves several steps, including the reaction of ethyl acetoacetate with ethyl chloroformate, followed by the addition of ammonia and a reducing agent such as sodium borohydride. This process results in the formation of the intermediate compound, which is further converted to EHP-101 by the addition of a specific catalyst. The synthesis of EHP-101 is a complex process that requires expertise and specialized equipment.

Scientific Research Applications

EHP-101 has been extensively studied for its potential therapeutic benefits in various disease models. Research has shown that EHP-101 has anti-inflammatory, neuroprotective, and analgesic properties, making it a promising candidate for the treatment of various neurological disorders such as multiple sclerosis, neuropathic pain, and traumatic brain injury. EHP-101 has also been shown to have anti-tumor effects and may be useful in the treatment of certain types of cancer.

properties

CAS RN

173549-73-0

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

(6R,7aS)-2-ethyl-6-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one

InChI

InChI=1S/C8H14N2O2/c1-2-9-5-10-4-6(11)3-7(10)8(9)12/h6-7,11H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

BWVXWKVXUYMBIQ-RQJHMYQMSA-N

Isomeric SMILES

CCN1CN2C[C@@H](C[C@H]2C1=O)O

SMILES

CCN1CN2CC(CC2C1=O)O

Canonical SMILES

CCN1CN2CC(CC2C1=O)O

synonyms

1H-Pyrrolo[1,2-c]imidazol-1-one,2-ethylhexahydro-6-hydroxy-,(6R-cis)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.